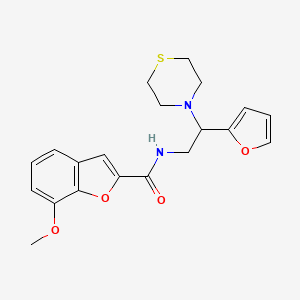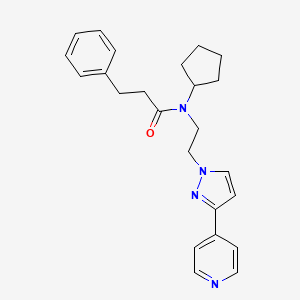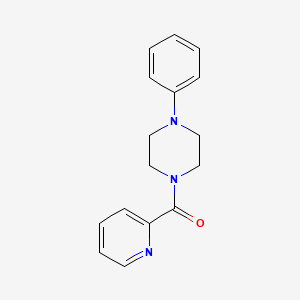
3-(benzimidazol-1-ylmethyl)-4-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzimidazol-1-ylmethyl)-4-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione is a useful research compound. Its molecular formula is C16H12ClN5S and its molecular weight is 341.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Crystal Structure and Intermolecular Interactions
The crystal structures of compounds related to 3-(benzimidazol-1-ylmethyl)-4-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione have been studied extensively. For example, Karayel et al. (2015) explored the crystal structures of two novel antioxidant triazolyl-benzimidazole compounds. They found that the benzimidazole ring systems in these molecules are planar and the triazole part is almost perpendicular to the phenyl and benzimidazole parts, to avoid steric interactions. These structures are stabilized by intermolecular hydrogen bonds (Karayel et al., 2015).
2. Molecular Docking and Anticancer Properties
Another study by Karayel (2021) conducted detailed analysis of tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole. This research utilized density functional theory and molecular docking, revealing stable states and inter-molecular hydrogen bonding crucial for potential anti-cancer activity (Karayel, 2021).
3. Synthesis and Antifungal Activity
Hassan et al. (2021) described a synthesis protocol for 1,2,4-triazole-3-thiones with promising antifungal activity. They synthesized novel hybrid benzothiazolyl-triazole analogues, one of which displayed significant antifungal activity against Aspergillus fumigatus and Candida albicans (Hassan et al., 2021).
4. Restricted Rotation and NMR, X-RAY, DFT Studies
Karayel et al. (2019) investigated the restricted rotation around the CH2 N bond of benzimidazole derivatives, including triazole-3 thione. They used NMR spectra, X-ray, and DFT studies to clarify this rotation, showing that the existence of substituents affects the rotation around the methylene bridge (Karayel et al., 2019).
5. Antimicrobial Activities
Barot et al. (2017) synthesized novel benzimidazole derivatives and evaluated them for antibacterial and antifungal activities. Some of these compounds showed good antibacterial and antifungal activities, demonstrating the potential of these compounds in antimicrobial applications (Barot et al., 2017).
6. Corrosion Inhibition Performance
Yadav et al. (2013) synthesized benzimidazole derivatives and investigated them as inhibitors for mild steel corrosion in HCl solution. Their study indicates that these inhibitors could be effective in corrosion prevention, which is vital for industrial applications (Yadav et al., 2013).
Propiedades
IUPAC Name |
3-(benzimidazol-1-ylmethyl)-4-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5S/c17-11-5-1-3-7-13(11)22-15(19-20-16(22)23)9-21-10-18-12-6-2-4-8-14(12)21/h1-8,10H,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVACQGZNZEPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=NNC(=S)N3C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Ethylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2433620.png)

![3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2433622.png)

![3-(4-ethoxyphenyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2433625.png)

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2433631.png)
![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2433633.png)


![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2433637.png)
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2433638.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2433641.png)
